molecular formula C23H21NO4 B128788 D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]- CAS No. 149597-95-5

D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-

Cat. No. B128788
M. Wt: 375.4 g/mol
InChI Key: DRUXDTIGARAROZ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is a small molecule and is considered to be an experimental compound . It is distributed to the various tissues of the body via the systemic circulation .


Synthesis Analysis

The synthesis of D-Phenylalanine involves several steps, including the conversion of L-phenylalanine to D-phenylalanine . A detailed synthesis process can be found in the supporting materials for a large-scale synthesis of a substituted D-Phenylalanine using asymmetric hydrogenation .


Molecular Structure Analysis

The molecular structure of D-Phenylalanine consists of a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . The molecular weight is 165.1891 g/mol and the molecular formula is C9H11NO2 .


Chemical Reactions Analysis

Phenylalanine is involved in several chemical reactions in the body. It is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It is also a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .


Physical And Chemical Properties Analysis

Phenylalanine has a melting point of 270-275 °C and is soluble in water at 27 g/L (20 °C). Its pKa is 1.83 and pKb is 9.13 . The molecular weight is 165.1891 g/mol and the molecular formula is C9H11NO2 .

Safety And Hazards

Phenylalanine is safe for most people, except for those with phenylketonuria, who may not be able to break it down . It can be dangerous for people with the genetic disorder phenylketonuria (PKU), which impairs the body’s ability to metabolize phenylalanine .

Future Directions

Phenylalanine has been studied for its potential benefits in treating certain medical conditions. Some research indicates that taking phenylalanine supplements alongside ultraviolet (UV) light treatment may improve skin pigmentation in individuals with vitiligo . It has also been suggested that Phenylalanine could be helpful in treating depression, as this amino acid stimulates the production of brain chemicals like dopamine and norepinephrine .

properties

IUPAC Name

(2R)-3,3-diphenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUXDTIGARAROZ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.